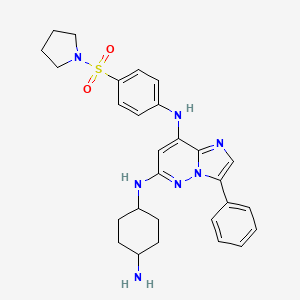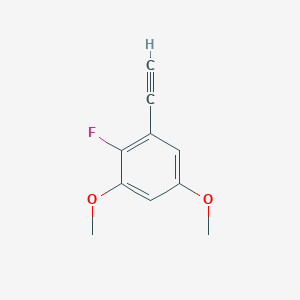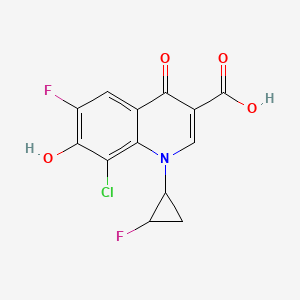
3-Cyano-D-phenylalanine methyl ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-D-phenylalanine methyl ester hydrochloride: is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a cyano group (-CN) attached to the phenyl ring and a methyl ester group (-COOCH3) attached to the carboxyl group of the amino acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 3-Cyano-D-phenylalanine with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-Cyano-D-phenylalanine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
化学反応の分析
Types of Reactions: 3-Cyano-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
Chemistry: 3-Cyano-D-phenylalanine methyl ester hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and bioactive compounds .
Biology: In biological research, this compound is used to study the structure and function of proteins. It is incorporated into peptides and proteins to investigate their biochemical properties and interactions .
Medicine: In medicinal chemistry, 3-Cyano-D-phenylalanine methyl ester hydrochloride is used in the development of new drugs. It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor agonist .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. It is also used in the development of new materials with unique properties .
作用機序
The mechanism of action of 3-Cyano-D-phenylalanine methyl ester hydrochloride involves its interaction with specific molecular targets. The cyano group and methyl ester group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function . The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
3-Cyano-L-phenylalanine methyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the amino acid.
D-Phenylalanine methyl ester hydrochloride: Lacks the cyano group, making it less reactive in certain chemical reactions.
L-Phenylalanine methyl ester hydrochloride: Similar to D-Phenylalanine methyl ester hydrochloride but differs in stereochemistry.
Uniqueness: 3-Cyano-D-phenylalanine methyl ester hydrochloride is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. The D-configuration of the amino acid also contributes to its unique properties, making it suitable for specific applications in research and industry .
特性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(3-cyanophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
XXZHQCDQCKLSAF-HNCPQSOCSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC(=CC=C1)C#N)N.Cl |
正規SMILES |
COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


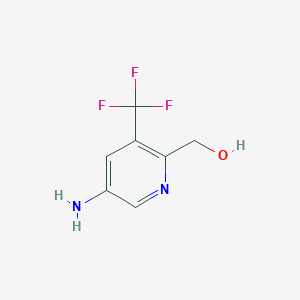
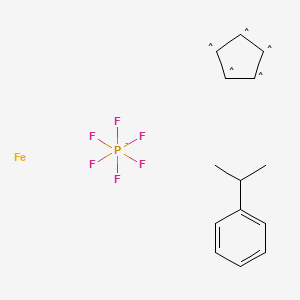
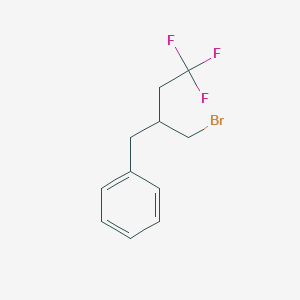
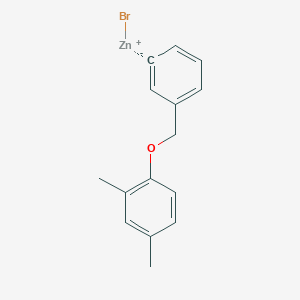
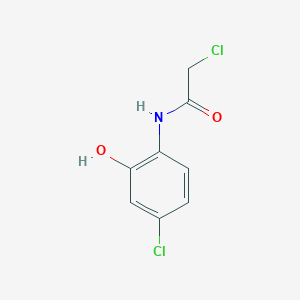
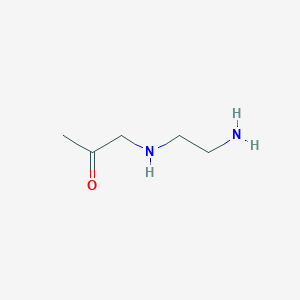
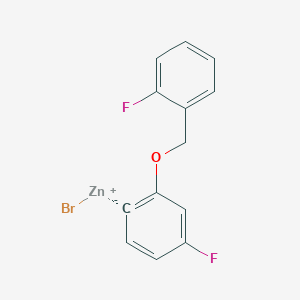
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
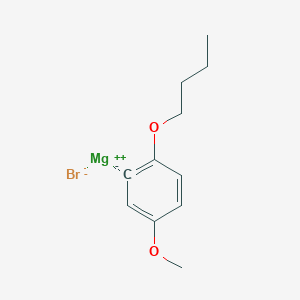
![N-(1-((S)-1-(3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanoyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14886783.png)
